Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 2-methyl-4-methylthiazole with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiazole nitrogen attacks the carbon atom of the bromo compound, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate can be compared with other thiazole derivatives such as:
2-Methyl-4-phenylthiazole: Similar structure but with a phenyl group instead of an ethyl ester.
2-Amino-4-methylthiazole: Contains an amino group instead of an ethyl ester.
4-Methyl-2-(trifluoromethyl)thiazole: Contains a trifluoromethyl group, offering different chemical properties.
The uniqueness of this compound lies in its combination of the ethyl ester and thiazole ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-9(12)10(3,4)8-11-7(2)6-14-8/h6H,5H2,1-4H3 |
InChI Key |
ILSWHJSPJQQOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC(=CS1)C |
Origin of Product |
United States |
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